DEHP-d38
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Overview
Description
DEHP-d38, also known as deuterium-labeled bis(2-ethylhexyl) phthalate, is a stable isotope-labeled compound. It is a derivative of bis(2-ethylhexyl) phthalate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DEHP-d38 involves the reaction of deuterium-labeled 2-ethylhexanol with phthalic anhydride in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions typically include heating the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterium-labeled starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DEHP-d38 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mono(2-ethylhexyl) phthalate (MEHP) and other metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions where the deuterium atoms are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include mono(2-ethylhexyl) phthalate (MEHP) and other deuterium-labeled metabolites .
Scientific Research Applications
DEHP-d38 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of phthalates.
Biology: Employed in studies to understand the biological effects of phthalates on living organisms.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of safer plasticizers and in environmental monitoring .
Mechanism of Action
DEHP-d38 exerts its effects through its metabolites, primarily mono(2-ethylhexyl) phthalate (MEHP). MEHP interacts with various molecular targets, including peroxisome proliferator-activated receptors (PPARs), which regulate gene expression. This interaction leads to various biological effects, including changes in lipid metabolism and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): The non-deuterated form of DEHP-d38.
Diisononyl phthalate (DINP): Another phthalate used as a plasticizer.
Diisodecyl phthalate (DIDP): Similar in structure and use to DEHP.
Uniqueness of this compound
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantitation in various studies .
Properties
Molecular Formula |
C24H38O4 |
---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D,13D2,14D2,15D,16D,17D2,18D2,19D,20D |
InChI Key |
BJQHLKABXJIVAM-STYFRGAJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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